molecular formula C18H15NO5 B13850172 Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate

Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B13850172
M. Wt: 325.3 g/mol
InChI Key: WLWSGYVJLPBVIX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by its unique structure, which includes a phenoxy group, a hydroxymethyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the hydroxymethyl and phenoxy groups. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylic acid.

    Reduction: Formation of 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-methanol.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

    4-Hydroxy-1-methylquinolin-2(1H)-one: Used in the synthesis of various heterocyclic compounds.

    4-Hydroxyamphetamine: A stimulant used in medical applications.

Uniqueness

Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C18H15NO5/c1-23-18(22)16-17(21)13-8-7-12(9-14(13)15(10-20)19-16)24-11-5-3-2-4-6-11/h2-9,20-21H,10H2,1H3

InChI Key

WLWSGYVJLPBVIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)CO)O

Origin of Product

United States

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